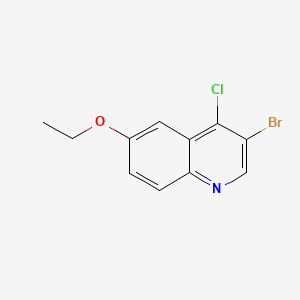![molecular formula C18H25NO2 B598958 Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 148835-99-8](/img/structure/B598958.png)
Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a spiro compound, which is a type of compound where two rings share a single atom. In this case, the shared atom is part of a piperidine ring (a six-membered ring with one nitrogen atom) and an indene ring (a fused ring system consisting of a benzene ring and a cyclopentene ring). The “Tert-butyl” and “carboxylate” groups are substituents on the piperidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the indene ring through a fusion reaction. The tert-butyl and carboxylate groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the fused ring system and the presence of the nitrogen atom in the piperidine ring. The electron-donating properties of the nitrogen atom and the electron-withdrawing properties of the carboxylate group would also have significant effects on the compound’s chemical behavior .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the carboxylate group could be involved in acid-base reactions, and the double bonds in the indene ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylate group could enhance its solubility in polar solvents, while the large nonpolar portion of the molecule (the indene and tert-butyl groups) could make it soluble in nonpolar solvents .Aplicaciones Científicas De Investigación
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
A study detailed the synthesis of acetyl-CoA carboxylase inhibitors based on a 4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one core, starting from ethyl 3-amino-1H-pyrazole-4-carboxylate. The synthesis involved a 10-step process with a key regioselective pyrazole alkylation and a Curtius rearrangement under both conventional and flow conditions. This research highlights the potential of such compounds in the development of novel inhibitors for therapeutic applications (Huard et al., 2012).
Convenient Synthetic Routes
Another study presented a convenient synthetic route to spiro[indole-3,4′-piperidin]-2-ones, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline. This synthesis involved anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis, demonstrating an efficient approach to these complex structures (Freund & Mederski, 2000).
Development of New Scaffolds
Research on the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate introduced a new scaffold for the preparation of substituted piperidines. The synthesis utilized a regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, showcasing the versatility of such compounds in synthesizing complex molecular structures (Harmsen et al., 2011).
Intermediate Compounds for Biologically Active Molecules
A study focused on synthesizing an intermediate compound crucial for the development of crizotinib, a potent inhibitor used in cancer therapy. The compound tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized from tert-butyl-4-hydroxypiperidine-1-carboxylate, underscoring the relevance of such intermediates in the synthesis of clinically significant molecules (Kong et al., 2016).
Safety And Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, research could be directed towards improving its potency, selectivity, and pharmacokinetic properties. If it’s used in materials science, research could focus on improving its physical properties .
Propiedades
IUPAC Name |
tert-butyl spiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-17(2,3)21-16(20)19-12-10-18(11-13-19)9-8-14-6-4-5-7-15(14)18/h4-7H,8-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSCYZYRQRKKLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=CC=CC=C32)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium tetrafluorobora](/img/no-structure.png)
![8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B598876.png)
![1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598878.png)
![3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate](/img/structure/B598879.png)
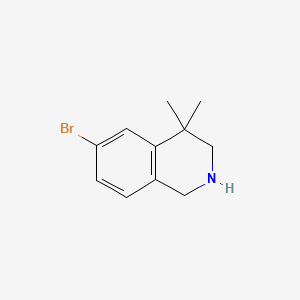
![(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B598881.png)
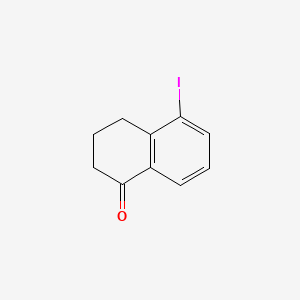
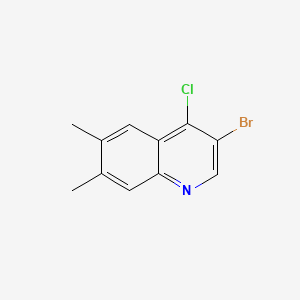
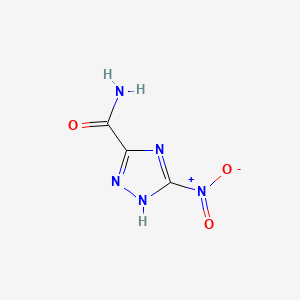
![5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3h)-one](/img/structure/B598887.png)
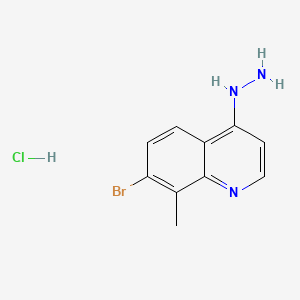
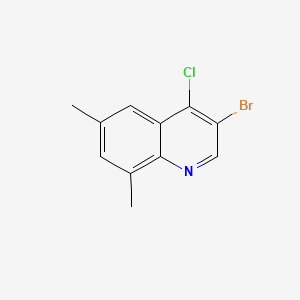
![(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol](/img/structure/B598892.png)
